Methyl 3-(azepan-1-yl)-2-methylpropanoate
Description
Methyl 3-(azepan-1-yl)-2-methylpropanoate (CAS: 25027-58-1) is an organic compound characterized by a seven-membered azepane ring attached to a methyl-substituted propanoate backbone. Its molecular formula is C11H21NO2, and it exists as a hydrochloride salt (C11H22ClNO2, molar mass: 235.75 g/mol) under certain conditions . This ester derivative is structurally notable for its azepane moiety, which confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
methyl 3-(azepan-1-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(11(13)14-2)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTNCOFLOIQTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-05-7 | |
| Record name | Methyl hexahydro-α-methyl-1H-azepine-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163923 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl hexahydro-α-methyl-1H-azepine-1-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.798 | |
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Scientific Research Applications
Chemistry: Methyl 3-(azepan-1-yl)-2-methylpropanoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which Methyl 3-(azepan-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azepane Moieties
(a) 3-Azepan-1-yl-2-methylpropanoic Acid (CAS: 854036-09-2)
- Molecular Formula: C10H19NO2
- Key Differences: The carboxylic acid group replaces the methyl ester, altering solubility and reactivity.
(b) 3-Azepan-1-ylpyrrolidine-2,5-dione (CAS: 730996-05-1)
- Molecular Formula : C10H16N2O2
Ester Derivatives with Variable Substituents
(a) Methyl 3-(benzyloxy)-2-methylpropanoate (CAS: 59965-24-1)
- Molecular Formula : C12H16O3
- Molecular Weight : 208.257 g/mol
- Key Differences : The benzyloxy group replaces azepane, increasing aromaticity and lipophilicity. This compound is used in fragrance synthesis .
(b) Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate
- Molecular Formula : C12H26O3Si
- Key Differences : A silyl-protected hydroxy group enhances stability during synthetic steps. Reported to achieve 95% yield in synthesis, highlighting its utility in protecting-group strategies .
(c) Ethyl 2-methylpropanoate
- Molecular Formula : C6H12O2
- Exhibits similar retention times but distinct migration times in chromatographic analyses due to lower molecular weight .
Table 1: Key Properties of Methyl 3-(azepan-1-yl)-2-methylpropanoate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C11H21NO2 | 199.29 | Ester, azepane | Pharmaceutical intermediates |
| 3-Azepan-1-yl-2-methylpropanoic acid | C10H19NO2 | 185.26 | Carboxylic acid, azepane | Peptide synthesis |
| Methyl 3-(benzyloxy)-2-methylpropanoate | C12H16O3 | 208.26 | Ester, benzyloxy | Fragrance industry |
| Ethyl 2-methylpropanoate | C6H12O2 | 116.16 | Ester, branched alkyl | Solvent, flavoring agent |
Research Findings:
Ionization Behavior: this compound and its analogues (e.g., ethyl 2-methylpropanoate) form protonated dimers in ionization regions, a trait linked to their ester content .
Synthetic Efficiency: Silyl-protected derivatives like Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate achieve >95% yields, outperforming azepane-containing esters, which often require multi-step protection/deprotection strategies .
Chromatographic Profiles: Ethyl 2-methylpropanoate shares retention times with this compound but diverges in migration times due to differences in molecular size and polarity .
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